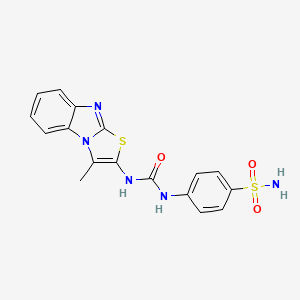
Nifenazone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nifenazone-d3 is a deuterated form of Nifenazone, a compound known for its analgesic properties. It is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C17H13D3N4O2, and it has a molecular weight of 311.35 g/mol .
Preparation Methods
Nifenazone-d3 is synthesized through a Schotten-Baumann reaction, where ampyrone and the acid chloride of nicotinic acid are combined The reaction conditions typically involve the use of a base such as sodium hydroxide or pyridine to facilitate the formation of the amide bond
Chemical Reactions Analysis
Nifenazone-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of this compound with modified functional groups.
Scientific Research Applications
Nifenazone-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of Nifenazone-d3 involves its interaction with the 20S proteasome, a protein complex responsible for degrading damaged or misfolded proteins. By activating the proteasome, this compound enhances the degradation of these proteins, which can protect neuronal cells from toxicity induced by amyloid beta, a peptide associated with Alzheimer’s disease . The molecular targets and pathways involved include the chymotryptic-like peptidase activity of the proteasome and the mitochondrial pathways related to cell survival and apoptosis.
Comparison with Similar Compounds
. Similar compounds include:
Aminopyrine: Another pyrazolone derivative used as an analgesic and anti-inflammatory agent.
Antipyrine: A pyrazolone compound with analgesic and antipyretic properties.
Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Nifenazone-d3 is unique due to its deuterated form, which makes it particularly useful in research applications involving mass spectrometry and other analytical techniques that require isotopic labeling.
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
311.35 g/mol |
IUPAC Name |
N-[3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazol-4-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-12-15(19-16(22)13-7-6-10-18-11-13)17(23)21(20(12)2)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,22)/i2D3 |
InChI Key |
BRZANEXCSZCZCI-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)NC(=O)C3=CN=CC=C3)C |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







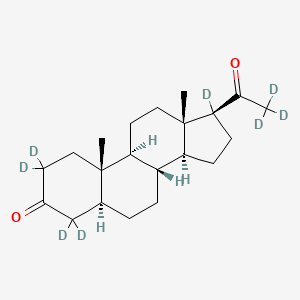
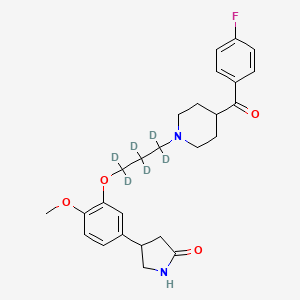
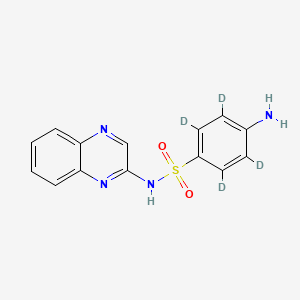
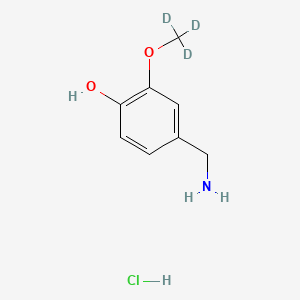

![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
